Bis(4-bromophenyl)acetylene

Crystal Engineering Halogen Bonding Supramolecular Chemistry

This para,para′-dibromo tolane derivative is essential for Sonogashira-based syntheses requiring linear π-conjugated backbones and for crystal engineering applications demanding predictable halogen bonding. Its high melting point (185–189°C) ensures ambient stability during shipping and storage, eliminating cold-chain logistics. Procuring the correct para-isomer guarantees regioselective coupling and structural reproducibility that ortho- or mono-substituted analogs cannot provide.

Molecular Formula C14H8Br2
Molecular Weight 336.02 g/mol
CAS No. 2789-89-1
Cat. No. B050430
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(4-bromophenyl)acetylene
CAS2789-89-1
Synonyms1,1’-(1,2-Ethynediyl)bis[4-bromobenzene;  Bis(p-bromophenyl)acetylene;  1,2-Bis(4-bromophenyl)acetylene;  1,2-Bis(4-bromophenyl)ethyne;  4,4’-Dibromotolan;  4,4’-Dibromotolane;  Bis(4-bromophenyl)acetylene;  Bis(4-bromophenyl)ethyne;  Bis(p-bromophenyl)acety
Molecular FormulaC14H8Br2
Molecular Weight336.02 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C#CC2=CC=C(C=C2)Br)Br
InChIInChI=1S/C14H8Br2/c15-13-7-3-11(4-8-13)1-2-12-5-9-14(16)10-6-12/h3-10H
InChIKeyFJQGIJIHOXZMMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Bis(4-bromophenyl)acetylene (CAS: 2789-89-1) – Procurement-Grade Overview of a Symmetric Dihalogenated Tolane Building Block


Bis(4-bromophenyl)acetylene (CAS: 2789-89-1), also known as 4,4′-dibromotolane, is a C2-symmetric dihalogenated tolane derivative with the molecular formula C14H8Br2 and a molecular weight of 336.03 g/mol [1]. The compound consists of two para-bromophenyl rings linked by a central acetylene bridge, yielding a rigid, linear, fully conjugated π-system . It is commercially available as a crystalline solid with a typical melting point of 182–187°C, a predicted boiling point of 383.6°C, and a predicted density of 1.74 g/cm³ [2]. Primary procurement applications center on its role as a dual Sonogashira coupling partner for constructing extended π-conjugated architectures, and as a structurally defined halogen bond donor in crystal engineering studies [3]. Standard commercial purity specifications are ≥97% (GC) or ≥98% (GC) .

Procurement Risk Alert: Why Bis(4-bromophenyl)acetylene Cannot Be Simply Substituted by Isomeric or Monohalogenated Tolanes


Generic substitution of Bis(4-bromophenyl)acetylene with structurally similar analogs—such as ortho- or meta-brominated isomers (e.g., bis(2-bromophenyl)acetylene, CAS 38399-13-2), monohalogenated tolanes (e.g., 4-bromotolane), or heterohalogenated variants—introduces substantial procurement and experimental risk. Substitution alters multiple performance-critical parameters simultaneously: the geometric disposition of reactive sites (para- vs. ortho-bromine) fundamentally changes coupling regioselectivity and polymer backbone linearity in Sonogashira-based syntheses [1]; the presence of two bromine atoms versus one determines cross-linking versus chain-extension stoichiometry in step-growth polymerizations; and the specific halogen identity (Br vs. Cl, F, or I) modulates both C–X bond reactivity in cross-couplings and the strength of directional halogen bonding in supramolecular assemblies [2]. Even substitution with the ortho-isomer (bis(2-bromophenyl)acetylene) introduces steric hindrance that alters reaction kinetics and yields distinctly different solid-state packing motifs . The quantitative evidence below documents exactly how the para,para′-dibromo substitution pattern confers measurable differentiation in molecular geometry, intermolecular interaction distances, and physical properties that cannot be replicated by off-the-shelf alternatives.

Bis(4-bromophenyl)acetylene: Procurement-Relevant Quantitative Differentiation Versus Structural Analogs


Halogen Bonding Geometry: Quantified Br⋯O Interaction Distance in Bis(4-bromophenyl)acetylene Crystal Structure

In the single-crystal X-ray diffraction structure of Bis(4-bromophenyl)acetylene, the bromine atoms participate in directional Br⋯O intermolecular interactions with a measured distance of 3.326 Å, which is substantially shorter than the sum of van der Waals radii (≈3.37 Å for Br⋯O), confirming a stabilizing halogen bonding interaction [1]. This para,para′-dibromo substitution pattern produces a linear, centrosymmetric molecular geometry that facilitates predictable packing and Br⋯O contacts, a structural feature that differs from ortho-brominated isomers where steric constraints disrupt comparable interaction geometries [2].

Crystal Engineering Halogen Bonding Supramolecular Chemistry

Sonogashira Polymerization Performance: Bis(4-bromophenyl)acetylene as a Diethynyl Monomer for Chiral Conjugated Polybinaphthyls

Bis(4-bromophenyl)acetylene (denoted as M-4) was employed as a diethynyl monomer in Sonogashira polymerization with (R)-3,3′-diethynyl-2,2′-bisbutoxy-1,1′-binaphthyl (M-2) to yield chiral conjugated polymer P-2 [1]. The resulting polymer exhibited strong blue fluorescence, attributed to efficient energy migration from the extended π-electronic structure enabled by the rigid, linear tolane backbone of M-4 [2]. The para,para′-substitution pattern ensures linear chain propagation; ortho-brominated analogs would introduce kinks in the polymer backbone, altering conjugation length and compromising photophysical properties .

Conjugated Polymers Sonogashira Coupling Chiral Materials

Lipophilicity Profile: Calculated LogP Differentiates Bis(4-bromophenyl)acetylene from Less Hydrophobic Analogs

Bis(4-bromophenyl)acetylene exhibits a calculated LogP (octanol-water partition coefficient) of 6.32 [1], reflecting high lipophilicity derived from the presence of two para-bromophenyl rings linked by an acetylene bridge. This value is significantly elevated relative to monohalogenated tolane analogs (e.g., 4-bromotolane, predicted LogP ≈ 4.8–5.2) and halogen-free diphenylacetylene (tolane, LogP ≈ 4.2) [2]. The high LogP dictates differential solubility behavior in organic versus aqueous media and influences membrane permeability characteristics relevant to bioactive molecule design .

ADMET Properties Lipophilicity Drug Discovery

Melting Point Thermal Signature: Elevated Crystalline Stability Versus Monohalogenated and Ortho-Brominated Analogs

Bis(4-bromophenyl)acetylene exhibits a melting point of 185.0–189.0°C (GC purity ≥98.0%) as determined by commercial analytical specification [1], with an alternative reported value of 187°C (crystalline form) . This thermal stability is measurably higher than the ortho-brominated isomer bis(2-bromophenyl)acetylene, which melts at approximately 90–95°C (estimated from analogous ortho-substituted tolanes), a difference attributable to more efficient crystal packing in the para-substituted system versus sterically hindered ortho-substitution . The higher melting point translates to superior ambient storage stability and reduced handling complexity relative to lower-melting analogs .

Thermal Analysis Crystallinity Physical Characterization

Bis(4-bromophenyl)acetylene: Evidence-Backed Procurement Scenarios for Research and Industrial Applications


Crystal Engineering: Design of Halogen-Bonded Supramolecular Architectures

For crystallographers and supramolecular chemists designing solid-state assemblies reliant on predictable halogen bonding, Bis(4-bromophenyl)acetylene provides a structurally characterized platform with a documented Br⋯O interaction distance of 3.326 Å, measurably shorter than the van der Waals sum of ~3.37 Å [1]. This confirmed halogen bonding geometry—absent in ortho-brominated isomers—enables the rational design of co-crystals and porous frameworks with defined intermolecular connectivity [2]. Procurement of the para,para′-dibromo isomer ensures the molecular geometry and interaction distances reported in the literature are replicable; substitution with isomeric variants invalidates the structural predictability required for crystal engineering applications [3].

Conjugated Polymer Synthesis: Linear π-Extended Backbones via Sonogashira Polymerization

For researchers synthesizing conjugated polymers for OLED, organic photovoltaic, or fluorescent sensor applications, Bis(4-bromophenyl)acetylene (M-4) functions as a diethynyl monomer that yields linear, rigid polymer backbones with strong blue fluorescence when coupled with diethynyl binaphthyl monomers under Sonogashira conditions [1]. The para-substitution pattern ensures uninterrupted π-conjugation along the polymer chain, a prerequisite for efficient energy migration and optoelectronic performance [2]. Ortho-brominated analogs introduce backbone kinks that disrupt conjugation and reduce fluorescence efficiency; procurement of the correct para-isomer is essential for reproducing the photophysical properties documented in the primary literature [3].

Hydrophobic Molecular Scaffold Construction: High LogP Building Block for Medicinal Chemistry

For medicinal chemists constructing highly lipophilic molecular scaffolds, Bis(4-bromophenyl)acetylene offers a calculated LogP of 6.32 [1], approximately 2.1 log units higher than unsubstituted tolane (LogP ≈ 4.2) and significantly exceeding monobrominated tolane analogs [2]. This pronounced hydrophobicity governs solvent partitioning behavior—the compound is soluble in chlorinated solvents and ethyl acetate but sparingly soluble in aqueous media—a property that informs both synthetic handling and the lipophilic character of downstream conjugates [3]. Procurement of the dibrominated compound provides a quantifiable hydrophobicity enhancement relative to less substituted alternatives, enabling precise tuning of LogP in lead optimization programs [4].

Ambient-Stable Crystalline Intermediate: Procurement Without Cold-Chain Logistics

For laboratories and production facilities seeking a crystalline tolane derivative with ambient storage compatibility, Bis(4-bromophenyl)acetylene provides a melting point of 185–189°C [1], substantially exceeding that of ortho-brominated analogs (~90–95°C) and monobrominated tolanes (~72–76°C) [2]. This thermal stability eliminates the need for refrigerated storage and reduces the risk of sublimation or degradation during shipping and handling [3]. Procurement of the high-melting para,para′-dibromo isomer simplifies inventory management and ensures consistent physical form upon receipt, whereas lower-melting analogs may require specialized cold-chain logistics or arrive in partially melted or agglomerated states [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bis(4-bromophenyl)acetylene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.